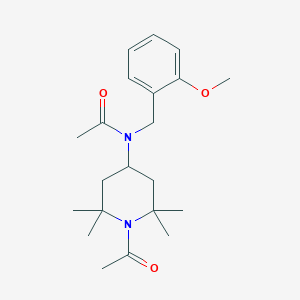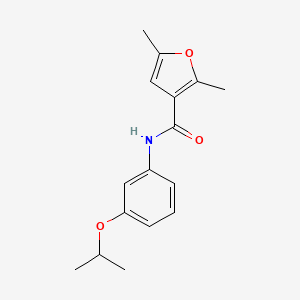![molecular formula C12H9N3OS B5309627 2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)
2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This molecule has a unique structure that makes it a promising candidate for use in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
作用機序
The mechanism of action of 2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one is not fully understood. However, it is believed that the compound works by binding to specific receptors or enzymes in the body, thereby altering their activity. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one has been shown to have a number of biochemical and physiological effects. For example, it has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been shown to have antitumor activity against certain cancer cell lines. In addition, it has been found to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one in lab experiments is its unique structure, which makes it a promising candidate for use in various fields. Another advantage is its ability to inhibit the activity of certain enzymes, which can be useful in studying enzyme function. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one. One direction is to further study its mechanism of action and how it interacts with specific receptors and enzymes in the body. Another direction is to explore its potential use in the development of new drugs and therapies for a variety of diseases. Additionally, it may be useful to study the effects of this compound on different cell types and in different animal models to better understand its potential applications.
合成法
The synthesis of 2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one involves the reaction of 2-aminothiazole with 2-chloro-3-formyl quinoline in the presence of a base, followed by cyclization with acetic anhydride. This method has been optimized to yield high purity and high yield of the compound. The synthesized product can be purified by recrystallization or column chromatography.
科学的研究の応用
2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. These properties make it a promising candidate for use in the development of new drugs and therapies.
特性
IUPAC Name |
2-methyl-6-phenyl-[1,3]thiazolo[4,5-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-14-10-7-13-15(12(16)11(10)17-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLFVORJPFUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)N(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5309557.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5309603.png)



![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)